molecular formula C7H6ClN3 B1609729 2-chloro-1H-benzo[d]imidazol-5-amine CAS No. 203302-73-2

2-chloro-1H-benzo[d]imidazol-5-amine

Cat. No.: B1609729
CAS No.: 203302-73-2
M. Wt: 167.59 g/mol
InChI Key: HCPPGSITODINMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1H-benzo[d]imidazol-5-amine is a heterocyclic aromatic compound that features a benzimidazole core with a chlorine atom at the 2-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1H-benzo[d]imidazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with chloroformic acid derivatives, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of catalysts such as nickel or copper to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups depending on the reagents used .

Scientific Research Applications

2-Chloro-1H-benzo[d]imidazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing into its potential use as an anticancer agent due to its ability to interfere with cellular processes.

    Industry: It is used in the development of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 2-chloro-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of critical cellular pathways, such as those involved in cell division and apoptosis .

Comparison with Similar Compounds

  • 2-Chloro-1H-benzo[d]imidazol-2-amine
  • 2-Chloro-1H-benzo[d]imidazol-4-amine
  • 2-Chloro-1H-benzo[d]imidazol-6-amine

Uniqueness: 2-Chloro-1H-benzo[d]imidazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the chlorine and amine groups can significantly affect the compound’s electronic properties and steric interactions, making it distinct from other similar compounds .

Properties

IUPAC Name

2-chloro-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPPGSITODINMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10440655
Record name 1H-Benzimidazol-5-amine, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203302-73-2
Record name 1H-Benzimidazol-5-amine, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10440655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1H-benzo[d]imidazol-5-amine
Reactant of Route 2
2-chloro-1H-benzo[d]imidazol-5-amine
Reactant of Route 3
2-chloro-1H-benzo[d]imidazol-5-amine
Reactant of Route 4
Reactant of Route 4
2-chloro-1H-benzo[d]imidazol-5-amine
Reactant of Route 5
Reactant of Route 5
2-chloro-1H-benzo[d]imidazol-5-amine
Reactant of Route 6
Reactant of Route 6
2-chloro-1H-benzo[d]imidazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.